An inositol
Description
Inositol (B14025) as a Fundamental Cyclic Polyol in Cellular Biochemistry
Myo-inositol is the most abundant of the nine possible stereoisomers of inositol and is the principal form found in eukaryotic tissues frontiersin.orgwikipedia.org. Classified as a cyclitol, a cycloalkane with a hydroxyl group on at least three or more carbon atoms, its structure allows for differential phosphorylation, leading to a complex family of derivatives mdpi.comucl.ac.uk. The synthesis of myo-inositol in cells primarily occurs from glucose-6-phosphate through a process involving cyclization catalyzed by myo-inositol-3-phosphate synthase or myo-inositol-1-phosphate synthase, followed by dephosphorylation mdpi.com. This metabolic pathway highlights its central position in cellular carbon metabolism.
Ubiquity and Evolutionary Significance of Inositol in Living Organisms
Inositol and its derivatives are ubiquitous across a vast spectrum of living organisms, including plants, animals, yeast, and microorganisms researchgate.net. This widespread presence underscores its fundamental and evolutionarily conserved roles in cellular processes researchgate.netmdpi.com. Recent biochemical and genomic information, particularly from archaeons, has shed light on the possible evolutionary origins of the biological utilization of inositol in lipids nih.gov. The study of inositol isomers and their physiological functions across different organisms reveals a complex interplay crucial for various cellular activities wikipedia.org.
Overview of Inositol's Diverse Roles as a Precursor for Signal Transduction Molecules and Structural Lipids
Inositol plays a critical role as a precursor for two major classes of molecules vital for eukaryotic cell function: inositol phosphates (InsPs) and phosphoinositides (PIs) mdpi.commdpi.com. These derivatives are central to numerous cellular processes, including signal transduction, membrane trafficking, and structural integrity mdpi.comcaymanchem.comwikipedia.org.
Phosphoinositides are phosphorylated inositol phospholipids (B1166683) that are typically found as minor components on the cytosolic side of eukaryotic cell membranes wikipedia.orglongdom.org. They are formed when an inositol backbone is linked by a phosphodiester bond to a diacylglycerol (DAG) chain, and the inositol ring is subsequently phosphorylated at various hydroxyl positions wikipedia.orgucl.ac.uk. Phosphorylation at the 3, 4, and 5 positions generates a variety of phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3-phosphate (PI3P), which serve as docking sites for signaling proteins and are involved in membrane dynamics mdpi.comcaymanchem.comwikipedia.org.
Inositol phosphates are water-soluble derivatives synthesized through the phosphorylation of the inositol ring ucl.ac.uk. These molecules, ranging from inositol monophosphates to highly phosphorylated inositol hexaphosphate (IP6) and inositol pyrophosphates (PP-InsPs), function as intracellular second messengers mdpi.comwikipedia.orgnih.gov. A key example is inositol 1,4,5-trisphosphate (IP3), which is generated from the hydrolysis of PIP2 by phospholipase C (PLC) and plays a crucial role in mobilizing intracellular calcium stores wikipedia.orgwikipedia.orgnih.govbiologists.com. The interconversion between various inositol phosphate (B84403) compounds is tightly regulated by a network of kinases and phosphatases, allowing for dynamic responses to cellular demands wikipedia.org.
The interplay between inositol polyphosphates, inositol pyrophosphates, and phosphoinositides forms a complex signaling network that coordinates cellular responses to various stimuli, including growth factors and nutrient availability mdpi.compnas.org. This highlights inositol's indispensable role as a precursor for molecules that mediate a wide array of cellular communications and structural requirements.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexol | |
|---|---|---|
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InChI |
InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |
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InChI Key |
CDAISMWEOUEBRE-UHFFFAOYSA-N | |
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Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)O | |
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Molecular Formula |
C6H12O6 | |
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DSSTOX Substance ID |
DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |
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Molecular Weight |
180.16 g/mol | |
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Physical Description |
Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |
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CAS No. |
551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |
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| Record name | 1L-chiro-inositol | |
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| Record name | Allo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | scyllo-Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEO-INOSITOL | |
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| Record name | CHIRO-INOSITOL, (-)- | |
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| Record name | CIS-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | CHIRO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | MUCO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | CHIRO-INOSITOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | SCYLLO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPI-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Inositol Stereoisomers and Their Distinct Biological Activities
Myo-Inositol: The Predominant Isomer and its Foundational Role
Myo-inositol is the most prevalent stereoisomer of inositol (B14025) found in foodstuffs and animal tissues researchgate.net. It is synthesized endogenously from glucose-6-phosphate through a two-step process involving myo-inositol 1-phosphate synthase and myo-inositol 1-phosphatase mdpi.comeuropeanreview.org. Myo-inositol serves as a foundational molecule for the synthesis of other inositol isomers and a wide array of inositol-containing molecules, including phosphatidylinositols (PIs), inositol phosphates (IPs), and inositol phosphoglycans (IPGs) researchgate.netegoipcos.com.
Myo-inositol plays a crucial role in numerous cellular processes. It functions as an osmolyte, helping cells maintain stability under environmental and metabolic stress researchgate.netegoipcos.commdpi.com. It is a key component of cell membranes in the form of PIs and their phosphorylated derivatives (phosphoinositides), which are integral to various intracellular signaling pathways nih.govdiscoveryjournals.orgresearchgate.net. Myo-inositol is also a precursor to inositol triphosphate (IP3), a second messenger involved in regulating intracellular calcium levels and mediating the actions of various hormones and neurotransmitters, including FSH and insulin (B600854) researchgate.neteuropeanreview.orgijmdat.com. In the ovary, myo-inositol strengthens aromatase and FSH receptor expression nih.gov.
D-chiro-Inositol: Biosynthesis via Myo-Inositol Epimerization and Functional Specificity
D-chiro-inositol is another physiologically significant inositol isomer, primarily synthesized in mammals through the epimerization of myo-inositol karger.comtandfonline.com. This conversion is mediated by tissue-specific NADPH-dependent epimerases that are stimulated by insulin karger.comtandfonline.com. The epimerization process is largely unidirectional and its rate can vary depending on tissue-specific needs karger.comnih.gov. The conversion rate of myo-inositol to D-chiro-inositol has been measured to range from approximately 3% to 9% based on analysis of radiolabeled myo-inositol egoipcos.comnih.gov.
D-chiro-inositol exhibits functional specificity distinct from myo-inositol, particularly in insulin signaling. While myo-inositol-containing IPGs are involved in mediating glucose uptake, D-chiro-inositol-containing IPGs primarily mediate glycogen (B147801) synthesis tandfonline.com. This functional difference is reflected in tissue distribution, with higher levels of D-chiro-inositol found in tissues responsible for glycogen storage, such as the liver, muscles, and fat cells tandfonline.com. In the ovary, D-chiro-inositol modulates the activity of aromatase and promotes androgen synthesis in the theca layer nih.govnih.gov.
Research indicates that an altered ratio between myo-inositol and D-chiro-inositol, particularly an elevated myo-inositol/D-chiro-inositol ratio, may be a hallmark of insulin resistance karger.comunimore.it. A reduced epimerization process is considered a crucial factor in the pathogenesis of conditions like polycystic ovary syndrome (PCOS) tandfonline.comegoipcos.com. Studies have shown that in the follicular fluid of healthy individuals, the ratio of myo-inositol to D-chiro-inositol is high, whereas in patients with PCOS, this ratio is significantly altered europeanreview.org.
Scyllo-Inositol and Other Minor Isomers: Distribution and Specialized Functions
Besides myo-inositol and D-chiro-inositol, other inositol stereoisomers exist in nature, albeit in smaller quantities in mammalian tissues. These include scyllo-inositol, muco-inositol, neo-inositol, L-chiro-inositol, epi-inositol, and allo-inositol wikipedia.orgnih.gov. While myo-inositol and scyllo-inositol collectively account for a large percentage of total inositols in mammalian cells, scyllo-inositol is predominantly found in the brain nih.gov.
Scyllo-inositol and epi-inositol have demonstrated specialized functions, particularly in the context of neurodegenerative diseases. These isomers are capable of stabilizing non-toxic forms of β-amyloid proteins, which are implicated in conditions like Alzheimer's disease nih.gov. Scyllo-inositol, for instance, stabilizes soluble Aβ oligomers and has been investigated as a potential therapeutic agent nih.gov. While the conversion of myo-inositol to scyllo-inositol can occur, the production of scyllo-inositol and other minor isomers from myo-inositol is minimal compared to the conversion to D-chiro-inositol egoipcos.comnih.gov. Studies in rats have shown a low conversion rate of myo-inositol to scyllo-inositol scholaris.ca.
Isomer-Specific Physiological and Pathophysiological Relevance
The distinct biological activities of inositol stereoisomers translate into isomer-specific physiological and pathophysiological relevance. Myo-inositol and D-chiro-inositol are particularly important in maintaining glucose homeostasis and are involved in the insulin signaling pathway nih.govtandfonline.com. Their roles as second messengers for insulin are pivotal tandfonline.com. An imbalance in the ratio of myo-inositol to D-chiro-inositol has been linked to insulin resistance and associated conditions such as PCOS, type 2 diabetes, and metabolic syndrome reproduct-endo.comnih.govkarger.comontosight.aiunimore.it.
Research highlights the contrasting roles of myo-inositol and D-chiro-inositol in ovarian function. Myo-inositol is associated with improved oocyte quality and follicular development, partly by enhancing FSH receptor expression and aromatase activity nih.govijmdat.comnih.gov. Conversely, D-chiro-inositol can promote androgen synthesis and down-regulate aromatase activity in ovarian cells nih.govnih.gov. This has led to the concept of a "DCI paradox" in PCOS, where an increased conversion of myo-inositol to D-chiro-inositol in the ovary might contribute to the characteristic hyperandrogenism and poor oocyte quality observed in these patients europeanreview.org.
Beyond metabolic and reproductive health, inositol isomers also play roles in neurological and psychiatric conditions. Myo-inositol imbalance has been observed in psychiatric diseases, and it is involved in neurotransmitter modulation nih.govdiscoveryjournals.orgmdpi.com. Scyllo-inositol and epi-inositol show promise in addressing the accumulation of amyloid-beta proteins in Alzheimer's disease and cognitive dementia associated with Down's syndrome nih.gov. Studies have also investigated the potential antiepileptogenic effects of myo-inositol, scyllo-inositol, and D-chiro-inositol, suggesting that these isomers may interact with specific proteins to counteract epileptogenesis and associated cognitive impairments nih.gov.
The differential distribution and specific functions of inositol stereoisomers underscore their complex and varied roles in human physiology and their potential involvement in the pathogenesis of various diseases.
Inositol Homeostasis and Metabolic Pathways
Endogenous Myo-Inositol Biosynthesis from Glucose-6-Phosphate
The primary pathway for endogenous myo-inositol biosynthesis begins with glucose-6-phosphate, a key intermediate in glucose metabolism. This pathway is conserved across a wide range of organisms, from bacteria to humans. nih.govscielo.br
The de novo synthesis of myo-inositol involves the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate. This reaction is catalyzed by the enzyme myo-inositol 1-phosphate synthase (MIPS). nih.govscielo.br The resulting inositol (B14025) 1-phosphate is then dephosphorylated by an inositol monophosphatase to yield free myo-inositol. nih.govscielo.br
Myo-Inositol 1-Phosphate Synthase (MIPS) and Rate-Limiting Steps
Myo-inositol 1-phosphate synthase (MIPS), also known as 1L-myo-inositol-1-phosphate synthase, is a crucial enzyme in the inositol biosynthesis pathway. scielo.brnih.gov It catalyzes the NAD+-dependent isomerization of glucose-6-phosphate into inositol-1-phosphate, representing the first committed and rate-limiting step in the biosynthesis of all inositol-containing compounds. nih.govscielo.brnih.govpnas.orgembrapa.br
MIPS is typically found as a homotetrameric complex and requires NAD+ as a cofactor, with NADH being recycled back to NAD+ during the catalytic cycle. nih.gov Structural studies have provided insights into the catalytic mechanism, including the identification of an acyclic intermediate of glucose-6-phosphate within the active site. pnas.org Conformational changes in MIPS, including disorder-to-order transitions at the catalytic site, are involved in regulating its function. pnas.org
Research on MIPS from various organisms, such as the thermophilic fungus Thermochaetoides thermophila and bryophytes like Lunularia cruciata, has revealed details about its structure, substrate specificity, and optimal conditions. scielo.brpnas.org For instance, L. cruciata MIPS specifically utilizes D-glucose-6-phosphate and NAD+ and exhibits optimal activity at pH 7.0 and 30ºC. scielo.br The enzyme's activity can be influenced by various ions, with some stimulating (e.g., Mg2+, Ca2+, NH4+) and others inhibiting (e.g., Mn2+, Cu2+, Zn2+, Hg2+) its function. scielo.br
Data on the kinetic parameters of MIPS from Lunularia cruciata are presented below:
| Substrate/Cofactor | Km (mM) | Vmax (mM) |
| D-glucose-6-phosphate | 0.80 | 2.8 |
| NAD+ | 0.034 | 1.21 |
Regulation of Inositol Biosynthesis Pathways
The regulation of inositol biosynthesis is essential for maintaining cellular homeostasis and responding to diverse physiological and environmental cues. This regulation occurs at multiple levels, including transcriptional control and enzymatic modulation. ontosight.ai
Upregulation of genes involved in inositol biosynthesis, such as the myo-inositol-1-phosphate synthase (MIPS) gene, leads to increased enzyme production and thus enhanced inositol synthesis. ontosight.ai Activation of the MIPS enzyme itself also contributes to increased inositol production. ontosight.ai Signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, can also stimulate inositol biosynthesis. ontosight.ai
Studies have shown that inositol biosynthesis can be regulated in response to specific conditions. For example, in tilapia gill epithelium, both MIPS and inositol monophosphatase 1 (IMPA1) are upregulated during salinity stress, indicating the importance of de novo inositol synthesis for osmotic adaptation. biologists.com The p53 tumor suppressor protein has also been shown to regulate genes related to myo-inositol metabolism, including ISYNA1, which encodes MIPS. spandidos-publications.com Activated p53 can induce ISYNA1 expression, leading to increased myo-inositol levels and influencing cell growth. spandidos-publications.com
Furthermore, enzymatic regulation of MIPS through phosphorylation has been identified as a regulatory mechanism. wayne.edu Phosphorylation of specific sites on MIPS can affect its activity, providing a means for fine-tuning inositol production. wayne.edu
Inositol Catabolism and Degradation Mechanisms
While endogenous synthesis and transport contribute to inositol levels, catabolism and degradation pathways are also crucial for maintaining homeostasis and preventing excessive accumulation. The primary pathway for myo-inositol degradation in animals is the glucuronate-xylulose pathway. researchgate.netphysiology.orgmdpi.com
Myo-Inositol Oxygenase (MIOX) Activity and Glucuronate-Xylulose Pathway
Myo-inositol oxygenase (MIOX) is a key enzyme in the catabolism of myo-inositol, catalyzing the first committed step in the glucuronate-xylulose pathway. mdpi.compnas.orgconstantsystems.com This pathway is considered the only known route for myo-inositol catabolism in eukaryotes. mdpi.com MIOX is predominantly found in the kidneys in mammals, specifically localized to the proximal tubular epithelial cells. pnas.orgconstantsystems.com
MIOX catalyzes the oxidative cleavage of the myo-inositol ring between the C1 and C6 atoms, converting myo-inositol into D-glucuronic acid. mdpi.compnas.orgconstantsystems.com This reaction is unique, involving a dioxygen-dependent four-electron oxidation. pnas.org D-glucuronic acid can then be further metabolized through the glucuronate-xylulose pathway, eventually leading to the production of D-xylulose-5-phosphate, which can enter the pentose (B10789219) phosphate (B84403) pathway for energy production and nucleic acid synthesis. mdpi.com
The glucuronate-xylulose pathway involves a series of enzymatic steps following the MIOX-catalyzed reaction. D-glucuronate is reduced to L-gulonate by aldehyde reductase. physiology.org L-gulonate is then converted to 3-keto-gulonate, which is further metabolized to L-xylulose. physiology.org L-xylulose is reduced to xylitol, which is then oxidized to D-xylulose. physiology.org Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway. physiology.org
MIOX activity plays a significant role in regulating endogenous inositol levels. constantsystems.com Alterations in MIOX expression and activity have been implicated in various metabolic conditions. researchgate.netpnas.orgconstantsystems.com For instance, increased MIOX activity has been observed in some models of metabolic disease and may contribute to myo-inositol depletion. researchgate.netphysiology.org
Inositol Transport Systems and Cellular Uptake
In addition to endogenous synthesis, cells can acquire inositol from the extracellular environment through specific transport systems. These transporters are crucial for maintaining intracellular inositol concentrations, which are often significantly higher than plasma levels, particularly in tissues like the brain and neuroretina. umich.edu
Inositol transport across the cell membrane is primarily mediated by carrier-mediated mechanisms. umich.edu Two main types of inositol transporters have been identified in eukaryotes based on their coupling mechanisms: sodium-ion-coupled inositol transporters and proton-coupled inositol symporters. researchgate.net
Sodium-coupled myo-inositol transporters (SMITs), belonging to the Solute Carrier Families 5 and 6-like Superfamily, are high-affinity transporters that utilize the sodium gradient to drive inositol uptake. researchgate.netnih.govmdpi.com Two subtypes, SMIT1 and SMIT2, have been identified in mammalian cells and are regulated by osmotic pressure. researchgate.netmdpi.com SMIT1 and SMIT2 are found in various tissues, including the jejunum and duodenum for intestinal absorption. researchgate.netmdpi.com
Proton-coupled myo-inositol transporters (HMITs), members of the Major Facilitator Superfamily, are lower-affinity transporters that couple inositol transport to the proton gradient. researchgate.netmdpi.com HMIT is primarily expressed in the brain, with lower expression in kidneys, adipocytes, and oocytes. mdpi.com
The uptake of myo-inositol by these transporters is a saturable process, indicating a limited number of transporter molecules. umich.edunih.gov Studies in cultured mammalian cell lines, such as mouse neuroblastoma and human retinoblastoma cells, have demonstrated both high- and low-affinity inositol uptake systems. nih.gov The high-affinity uptake is typically sodium-dependent and partially energy-dependent. nih.gov
Interestingly, molecules structurally similar to myo-inositol, such as glucose and sorbitol, can compete for transport, affecting inositol uptake. umich.edumdpi.com Elevated glucose concentrations, for example, have been shown to inhibit myo-inositol uptake in various cell types, highlighting a potential link between glucose metabolism and inositol availability. umich.edumdpi.com
Dynamic Regulation of Intracellular Inositol Levels and Inter-Isomer Conversion
Intracellular inositol levels are dynamically regulated through the coordinated action of biosynthesis, catabolism, and transport pathways. This intricate balance ensures that the cell has adequate inositol for its diverse needs while preventing potentially harmful accumulation.
The interplay between MIPS-catalyzed synthesis and MIOX-catalyzed degradation is a key determinant of myo-inositol concentrations. constantsystems.com Conditions that affect the activity or expression of these enzymes can lead to significant changes in intracellular inositol levels. For instance, increased MIOX activity can lead to myo-inositol depletion. researchgate.netphysiology.org
While myo-inositol is the most abundant isomer, other inositol stereoisomers exist and can be interconverted to some extent. However, the physiological conversion of myo-inositol to other isomers, such as D-chiro-inositol, is generally considered unidirectional and limited. mdpi.com The relative levels of different inositol isomers and their phosphorylated derivatives are tightly controlled and contribute to the specificity of inositol-mediated signaling pathways. mdpi.com
The dynamic regulation of intracellular inositol levels is crucial for various cellular processes. Inositol and its phosphorylated derivatives, such as inositol phosphates (InsPs) and phosphatidylinositides (PIs), act as important signaling molecules involved in processes like membrane trafficking, gene regulation, and ion channel modulation. wayne.edumdpi.comwikipedia.org Perturbations in inositol homeostasis can disrupt these processes and have been associated with various pathological conditions. wayne.eduresearchgate.netpnas.orgconstantsystems.com
The synthesis and breakdown of inositol polyphosphates and pyrophosphates also contribute to the dynamic regulation of inositol metabolism and signaling. mdpi.com These highly phosphorylated inositol molecules are involved in diverse cellular functions, including phosphate and energy sensing. mdpi.com
The intricate network of biosynthesis, catabolism, transport, and inter-isomer conversion pathways collectively maintains inositol homeostasis, which is fundamental for cellular viability and function across diverse organisms.
Inositol in Cellular Signal Transduction Networks
Phosphatidylinositol (PI) and Phosphoinositide (PIP) Signaling Pathways
Phosphatidylinositol (PI) is a fundamental phospholipid found in cellular membranes, serving as the precursor for a variety of phosphorylated derivatives known as phosphoinositides (PIPs). cusabio.comcellsignal.com The differential phosphorylation of the inositol (B14025) ring at positions 3, 4, and 5 generates distinct PIP species, each with specific cellular locations and signaling functions. cellsignal.com These phosphoinositides are crucial regulators of numerous cellular activities, including cell proliferation, survival, metabolism, migration, endocytosis, and membrane dynamics. cusabio.comcellsignal.com
Phospholipase C-Mediated Hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2)
A central event in many signaling cascades is the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2) by the enzyme Phospholipase C (PLC). news-medical.netwikipedia.orgallenpress.com This reaction, typically activated by extracellular signals such as hormones or growth factors binding to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases, cleaves PIP2 into two potent second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). news-medical.netwikipedia.orgbiologists.comyoutube.com
The mechanism involves PLC selectively catalyzing the hydrolysis of the phosphodiester bond in PIP2 on the glycerol (B35011) side. wikipedia.org This generates DAG, which remains embedded in the plasma membrane, and IP3, a water-soluble molecule that diffuses into the cytoplasm. news-medical.netwikipedia.orgreactome.org The depletion of PIP2 by PLC also impacts the local concentration of Phosphatidylinositol 3,4,5-trisphosphate (PIP3), another important signaling lipid. wikipedia.org
Data Table: Products of PIP2 Hydrolysis by Phospholipase C
| Substrate | Enzyme | Products | Cellular Localization of Products |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3) + Diacylglycerol (DAG) | Cytoplasm (IP3) + Plasma Membrane (DAG) news-medical.netwikipedia.orgreactome.org |
Role of Phosphatidylinositol-Phosphates in Membrane Anchoring and Protein Recruitment
Phosphatidylinositol-phosphates play a critical role in cellular signaling by acting as membrane anchors and recruiting cytosolic proteins to specific membrane locations. cellsignal.comatamankimya.com Proteins containing specific lipid-binding domains, such as Pleckstrin Homology (PH), FYVE, and PX domains, have high affinity for particular phosphoinositide species. cellsignal.comwikipedia.org
For example, Phosphatidylinositol 3-phosphate (PI3P) is primarily found on endosomal membranes and recruits proteins involved in protein trafficking via FYVE and PX domains. cellsignal.comwikipedia.org PIP2 and PIP3, often localized at the plasma membrane, recruit a variety of signaling proteins containing PH domains, thereby facilitating the assembly of signaling complexes and regulating downstream pathways like the PI3K-Akt pathway, which is involved in cell growth, survival, and metabolism. cusabio.comcellsignal.com This membrane localization is essential for the proper function of many signaling proteins.
Inositol Polyphosphate (IPs) and Inositol Pyrophosphate (PP-InsPs) Signaling
Beyond the phosphoinositides, soluble inositol phosphates (IPs) and the highly phosphorylated inositol pyrophosphates (PP-InsPs) constitute another crucial branch of inositol-mediated signaling. mdpi.combenthamscience.comnih.gov These molecules, particularly Inositol hexakisphosphate (InsP6) and its pyrophosphorylated derivatives like InsP7 and InsP8, are ubiquitous in eukaryotes and participate in diverse cellular processes. benthamscience.compnas.orgfrontiersin.org
Cascade of Inositol Polyphosphate Metabolism and Interconversions
The metabolism of inositol polyphosphates involves a complex cascade of phosphorylation and dephosphorylation reactions catalyzed by a variety of kinases and phosphatases. benthamscience.commdpi.comingentaconnect.com Inositol 1,4,5-trisphosphate (IP3), generated from PIP2 hydrolysis, serves as a precursor for the synthesis of higher inositol phosphates, including InsP6. pnas.orgmdpi.comnih.gov
A key enzyme in this cascade is Inositol polyphosphate multikinase (IPMK), which can phosphorylate multiple inositol phosphates and is crucial for the synthesis of higher phosphorylated IPs like InsP5 and InsP6. nih.govnih.gov InsP6 is the most abundant inositol phosphate (B84403) in many eukaryotic cells and serves as a precursor for the synthesis of inositol pyrophosphates (PP-InsPs). benthamscience.comingentaconnect.comfrontiersin.org
Inositol pyrophosphates, such as InsP7 (5-diphosphoinositol pentakisphosphate) and InsP8 (bis-diphosphoinositol tetrakisphoshate), are synthesized from InsP6 by the action of inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks). mdpi.compnas.orgfrontiersin.org These kinases introduce high-energy phosphoanhydride bonds into the inositol phosphate structure. mdpi.compnas.orgfrontiersin.org The interconversion between InsP7 and InsP8 is thought to be regulated by PPIP5K enzymes, controlling specific information within the cell. semanticscholar.org
Data Table: Key Enzymes in Inositol Polyphosphate Metabolism
| Enzyme | Substrates | Products | Role |
| Phospholipase C (PLC) | PIP2 | IP3, DAG | Initiates lipid-dependent pathway news-medical.netwikipedia.org |
| Inositol polyphosphate multikinase (IPMK) | Various InsPs, PIP2 | Higher InsPs (e.g., InsP5, InsP6) | Key for higher IP synthesis nih.govnih.gov |
| Inositol hexakisphosphate kinases (IP6Ks) | InsP6 | InsP7 | Synthesize InsP7 mdpi.comfrontiersin.org |
| Diphosphoinositol pentakisphosphate kinases (PPIP5Ks) | InsP6, InsP7 | InsP7, InsP8 | Synthesize InsP8, interconvert InsP7/InsP8 mdpi.comfrontiersin.orgsemanticscholar.org |
Specific Signaling Functions of InsP6, InsP7, and InsP8
InsP6, InsP7, and InsP8 have distinct and crucial signaling functions. InsP6 is involved in a variety of cellular processes, including signal transduction, control of cell proliferation and differentiation, RNA export, DNA repair, and energy transduction. benthamscience.comingentaconnect.com In plants, InsP6 has been shown to act as a signal in response to the drought stress hormone abscisic acid (ABA), regulating inward K+ currents in guard cells and mobilizing calcium from endomembrane stores. pnas.orgpnas.org
InsP7 and InsP8, with their high-energy pyrophosphate bonds, are particularly important in integrating cellular metabolism and stress signaling. frontiersin.orgfrontiersin.org InsP7 is involved in regulating cellular energy homeostasis and has been shown to affect insulin (B600854) signaling by inhibiting the Akt pathway, which reduces glucose uptake and insulin sensitivity. frontiersin.orgnih.gov InsP7 levels can fluctuate in response to the cell's bioenergetic status, acting as a rheostatic signaling molecule. nih.gov InsP7 also plays a role in regulating mRNA stability and processing-body dynamics by inhibiting the decapping enzyme NUDT3. nih.gov Depleting InsP7 has been shown to protect the heart against ischaemia–reperfusion injury by elevating plasma adiponectin levels. oup.com
InsP8 has been linked to phosphate homeostasis and stress responses in plants. frontiersin.orgvt.edu Elevated levels of InsP8 in Arabidopsis thaliana transgenic plants resulted in altered growth, delayed flowering, changes in phosphate accumulation, and modified responses to phosphate starvation. vt.edu
Interaction of Inositol Polyphosphates with Protein Complexes and Enzymatic Modulation
Inositol polyphosphates and pyrophosphates exert their signaling functions through various mechanisms, including direct binding to proteins, allosteric regulation, competition with other ligands, and protein pyrophosphorylation. mdpi.comfrontiersin.org Their interaction with proteins is critical for stabilizing protein complexes and modulating enzymatic activity. nih.gov
PP-InsPs can bind allosterically to target proteins, altering their conformation and activity. mdpi.comfrontiersin.org They can also compete with other signaling molecules, such as phosphoinositides, for binding to protein domains like PH domains, thereby modulating downstream signaling events. nih.govsemanticscholar.org This competitive interaction has been proposed to fine-tune signaling cascades and improve the signal-to-noise ratio. nih.gov
Furthermore, inositol pyrophosphates, particularly InsP7, can act as phosphodonors in a process called protein pyrophosphorylation. mdpi.comfrontiersin.org This unique post-translational modification involves the transfer of a β-phosphoryl group from a PP-InsP to an already phosphorylated serine residue in certain proteins, often in acidic regions. frontiersin.org This modification is suggested to play a role in regulating cellular events such as ribosome biogenesis, vesicle trafficking, and transcription. frontiersin.org Specific protein domains, such as SPX domains, are known to bind preferentially to certain PP-InsP species like 5-InsP7 and 1,5-InsP8, triggering various responses in different organisms. frontiersin.orgsemanticscholar.org
Inositol Trisphosphate (IP3)-Mediated Intracellular Calcium Mobilization
Inositol 1,4,5-trisphosphate (IP3) is a critical second messenger generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to various extracellular stimuli such as hormones, growth factors, and neurotransmitters. wikipedia.orgfrontiersin.orgnih.gov IP3 is a water-soluble molecule that diffuses through the cytoplasm to interact with its specific receptors located primarily on the endoplasmic reticulum (ER). wikipedia.orgtaylorandfrancis.com This interaction triggers the release of calcium ions (Ca2+) from the ER lumen into the cytosol, leading to a rapid increase in intracellular Ca2+ concentration. wikipedia.orgnih.govtaylorandfrancis.commedrxiv.org
IP3 Receptors and Endoplasmic Reticulum Calcium Release
The primary mediators of IP3-induced calcium release are the inositol 1,4,5-trisphosphate receptors (IP3Rs). frontiersin.orgmdpi.com These are ligand-gated Ca2+ channels predominantly situated on the ER membrane, which serves as the main intracellular Ca2+ storage organelle. frontiersin.orgmdpi.comtaylorandfrancis.com Mammalian cells express three isoforms of IP3Rs: IP3R1, IP3R2, and IP3R3, which share significant amino acid sequence homology but originate from distinct genes. mdpi.com The binding of IP3 to its receptor initiates the opening of the Ca2+ channel, facilitating the efflux of stored Ca2+ into the cytoplasm. wikipedia.orgmdpi.com This release is crucial for initiating both primary and modulatory signaling events within the cell. mdpi.com While IP3Rs are primarily found on the ER, they are also distributed in other organelles like the plasma membrane, Golgi apparatus, mitochondria, and perinuclear/nuclear membranes in various cell types. mdpi.com
Regulation of Calcium Homeostasis and Downstream Signaling Events
The release of Ca2+ from the ER via IP3Rs is a tightly regulated process essential for maintaining intracellular Ca2+ homeostasis. medrxiv.orgmdpi.com This increase in cytosolic Ca2+ acts as a versatile second messenger, activating a multitude of downstream signaling pathways and cellular processes. wikipedia.orgmedrxiv.orgmdpi.com The spatiotemporal dynamics of IP3-mediated Ca2+ signals, ranging from localized transients called "puffs" to larger, sustained global elevations, are determined by the functional properties and spatial arrangement of IP3Rs, as well as the biphasic modulation of IP3Rs by cytosolic Ca2+ itself. elifesciences.org Low Ca2+ concentrations enhance channel opening, while high concentrations promote a closed state, a phenomenon known as calcium-induced calcium release (CICR). elifesciences.org
The resulting elevation in intracellular Ca2+ can influence diverse cellular functions, including muscle contraction, neurotransmission, gene transcription, secretion, mitochondrial energetics, and cell proliferation and death. wikipedia.orgfrontiersin.orgtaylorandfrancis.comelifesciences.org For instance, in smooth muscle cells, increased cytoplasmic Ca2+ triggers contraction. wikipedia.org In the nervous system, IP3 acts as a second messenger, and IP3 receptors are implicated in synaptic plasticity. wikipedia.org Disrupted Ca2+ signaling mediated by IP3 has been observed in various pathological conditions, including hypertension and certain cancers. frontiersin.orgtaylorandfrancis.com
Inositol's Role in Insulin Signal Transduction and Insulin-Sensitizing Effects
Inositol and its derivatives, particularly myo-inositol (MI) and D-chiro-inositol (DCI), play a significant role in insulin signal transduction and contribute to insulin-sensitizing effects. discoveryjournals.orgnih.gov These molecules are involved in the intracellular transmission of insulin's metabolic signal. nih.gov
Inositol Phosphoglycans (IPGs) as Putative Second Messengers of Insulin Action
A key aspect of inositol's involvement in insulin signaling is the proposed role of inositol phosphoglycans (IPGs) as putative second messengers of insulin action. researchgate.netnih.govresearchgate.netdiva-portal.org Upon insulin binding to its receptor, glycosyl-phosphatidylinositol (GPI) lipids located in the cell membrane are hydrolyzed by insulin-stimulated phospholipase C and D, leading to the release of water-soluble IPGs. researchgate.netnih.gov These IPGs, which can contain either myo-inositol (IPG-A) or D-chiro-inositol (IPG-P), are thought to act downstream of insulin receptors, mimicking some of insulin's activities. nih.govresearchgate.netnih.gov
Research suggests that IPGs influence intracellular metabolic processes by activating key enzymes involved in glucose metabolism. researchgate.net For example, IPG-P is proposed to activate pyruvate (B1213749) dehydrogenase (PDH) phosphatases and PDH, enhancing oxidative glucose metabolism. nih.govresearchgate.net IPG-A may inhibit adenylyl cyclase and protein kinase A, contributing to antilipolytic and lipogenic effects. nih.gov The concept of IPGs as insulin second messengers emerged from observations that these molecules, isolated from insulin-treated cells, exhibited insulin-like activities such as stimulating lipogenesis, glucose transport, and glycogen (B147801) synthesis. researchgate.net
Modulation of Glucose Uptake and Glycogen Synthesis
Inositols, particularly MI and DCI, modulate glucose uptake and glycogen synthesis, key processes regulated by insulin. MI is thought to promote glucose uptake by enhancing insulin receptor activity and facilitating the translocation of GLUT-4 glucose transporters to the cell membrane. discoveryjournals.orgdiscoveryjournals.org DCI, on the other hand, appears to primarily enhance glucose storage and conversion to ATP, accelerating glucose disposal and promoting glycogen synthesis. discoveryjournals.orgresearchgate.netdiscoveryjournals.org
Studies have shown that IPGs can stimulate glucose oxidation and lipogenesis in adipocytes, mimicking the effects of insulin. nih.gov The ability of myo-inositol and D-chiro-inositol to influence these processes underscores their importance in glucose metabolism regulation. nih.gov Insulin stimulation triggers the conversion of MI to DCI via an insulin-dependent epimerase enzyme, suggesting a mechanism for maintaining the balance between these isomers, which is crucial for proper insulin signaling. discoveryjournals.orgnih.govdiscoveryjournals.org Impaired epimerase activity and altered MI/DCI ratios have been associated with impaired insulin transduction in insulin-resistant states. discoveryjournals.orgnih.govnih.gov
Cross-talk with Other Key Signaling Pathways (e.g., MAPK, AMPK, mTOR)
Inositol signaling pathways engage in complex cross-talk with other major cellular signaling networks, including the Mitogen-Activated Protein Kinase (MAPK), AMP-Activated Protein Kinase (AMPK), and mammalian Target of Rapamycin (B549165) (mTOR) pathways. This cross-talk allows for integrated cellular responses to diverse stimuli.
The inositol phosphate system can negatively regulate AMPK, highlighting the influence of inositol signaling on growth factor pathways. nih.gov Myo-inositol itself has been shown to directly bind to the gamma subunit of AMPK, competing with AMP and acting as an endogenous suppressor of AMPK activation. nih.govnih.govduke.edu This suggests that the AMP/inositol ratio can be a critical determinant of AMPK activation. nih.govduke.edu Metabolic stress or mitochondrial damage can lead to a decline in cellular inositol, which in turn can elicit AMPK activation. nih.govduke.edu
Cross-talk between the PI3K/Akt pathway, which is influenced by inositol signaling, and the MAPK pathway is well-documented. nih.govnih.govportlandpress.com The PI3K pathway can affect MAPK signaling at multiple points, and the interaction between these pathways can be context-dependent, leading to either activation or inhibition of each other. portlandpress.com Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K, plays a role in recruiting scaffolding proteins that can influence Ras/ERK signaling, a key component of the MAPK pathway. nih.govportlandpress.com
The mTOR pathway, a central regulator of cell growth and metabolism, also interacts with inositol signaling. Inositol polyphosphate multikinase (IPMK), an enzyme involved in inositol phosphate metabolism, has been shown to regulate amino acid signaling to mTOR Complex 1 (mTORC1). nih.gov This regulation is independent of IPMK's catalytic activity and involves its binding with mTOR and raptor, maintaining the integrity of the mTORC1 complex. nih.gov Furthermore, inositol hexakisphosphate (IP6) has been shown to inhibit the mTOR pathway, leading to the induction of autophagy in certain cell types. archivesofmedicalscience.com The mammalian target of rapamycin (mTOR) has also been shown to phosphorylate IP3 receptor type 2, increasing its Ca2+ release activity, suggesting a direct link between mTOR signaling and Ca2+ homeostasis regulated by IP3Rs. nih.gov Cross-talk between the unfolded protein response (UPR), which involves the inositol-requiring enzyme-1 (IRE1), and mTOR signaling has also been reported, with IRE1 influencing phosphatidylinositide-derived signaling lipids that impact mTOR downstream signaling. embopress.orgbilkent.edu.tr
Inositol in Neurobiological Systems and Neurological Disorders
Regulation of Neuronal and Glial Activity in the Brain
In the brain, the fluctuation of inositol (B14025) levels in both extracellular and intracellular compartments is crucial for regulating neuronal and glial activity. nih.gov Myo-inositol is thought to be one of the most critical osmolytes in the mammalian brain. umich.edu Dysregulation of inositol transport in the brain has been implicated in the pathogenesis of several clinical disorders. umich.edu Glial cells, such as astrocytes, exhibit substantial increases in inositol concentration in response to hypertonicity, suggesting a primary role for glia in using inositol for osmotic regulation. psu.edu Cultured rat C6 glioma cells, an astrocyte-like cell line, demonstrate volume regulatory accumulation of inositol that requires external inositol, highlighting the central role of membrane transport in this process. physiology.org This inositol uptake pathway is sodium-dependent. physiology.org Chronic hypertonic acclimation leads to a significant increase in the maximum velocity of the inositol transporter, without altering its affinity. physiology.org Hypertonic stress also results in a substantial increase in transporter mRNA levels, which precedes the activation of the transporter, suggesting that increased inositol uptake is mediated by the synthesis and membrane insertion of new transport proteins. physiology.org Reacclimation to isotonicity rapidly reduces transporter mRNA levels, although the downregulation of transport activity is slower. physiology.org
Myo-inositol uptake in neurons can be triggered to reach the cell surface, where it catalyzes myo-inositol uptake, supporting the hypothesis that its stimulus-dependent translocation may play a role in aspects of synaptic activity. embopress.org Inositol and its metabolites are essential for regulating synaptic activity and growth cone expansion. embopress.org
Inositol's Involvement in Neurotransmitter Synthesis and Receptor Binding
Inositol plays an important role in the brain in the process by which some neurotransmitters and steroid hormones bind to their receptors. wikipedia.org It mediates cell signal transduction in response to various hormones, neurotransmitters, and growth factors. wikipedia.org The mechanism of action of inositol in brain disorders is not fully understood, but it is thought to be involved in neurotransmitter synthesis and serves as a precursor to the phosphatidylinositol cycle. drugbank.com This cycle is a signal transduction pathway utilized by many neurotransmitter receptors. nih.gov The cleavage of phosphoinositide by phospholipase activation can release arachidonic acid, which can then be converted into inflammation mediators. nih.gov
The phosphatidylinositol cycle involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov IP3 is a soluble second messenger that diffuses through the cell and binds to its receptor, a calcium channel on the endoplasmic reticulum, leading to the release of intracellular calcium. nih.govwikipedia.orgnih.gov DAG, another second messenger, remains in the membrane and activates protein kinase C (PKC). wikipedia.orgnih.gov These molecules are involved in regulating ion channels and other key biological processes. mdpi.com
Inositol may also influence neurotransmitter systems such as serotonin (B10506), dopamine, and GABA, and regulate mood, stress, and osmotic balance in neurons during stress. discoveryjournals.org In the brain, inositol has been shown to increase serotonin receptor sensitivity, which leads to an increase in GABA release. drugbank.com
Inositol Homeostasis and Dysregulation in Neurological and Psychiatric Conditions
Alterations in inositol metabolism have been linked to serious medical complications, including anxiety disorders, diabetes, polycystic ovary syndrome, Lowe syndrome, hypercholesterolemia, and cancer development. mdpi.com Myo-inositol imbalance is observed in psychiatric diseases. nih.gov
Myo-Inositol Levels in Mood Disorders (e.g., Depression, Bipolar Disorder)
Interest in inositol as a potential antidepressant molecule arose from observations of reduced inositol concentration in the cerebrospinal fluid of patients with mood disorders. nih.gov Studies have measured myo-inositol levels in different brain areas of patients with major depressive disorder (MDD) and bipolar disorder (BD), indicating that low levels of inositol are associated with depressive symptoms, while high levels are associated with (hypo)manic symptoms. nih.gov Low levels of inositol have been found in the frontal cortex of patients with MDD, as measured by 1H-magnetic resonance spectroscopy (1H-MRS) and in post-mortem brain tissues. nih.gov Reduced myo-inositol concentrations in the frontal lobes of patients with MDD and bipolar depression compared to healthy controls have been reported, with findings being significant when groups were matched by age. nih.gov Conversely, increased myo-inositol levels have been found in patients experiencing manic and hypomanic episodes in BD. nih.gov Higher concentrations of myo-inositol in the cingulate cortex were observed in patients with BD in the manic phase compared to control groups. nih.gov Studies have consistently reported higher concentrations of inositol in the frontal lobe of patients with manic and hypomanic episodes in BD. nih.gov
These findings collectively suggest a possible role of inositol in the pathogenesis of mood disorders. nih.gov Abnormal brain inositol levels may play a role in mood disorders. nih.gov Altered myo-inositol and phosphoinositide levels have been observed in the brains of living BD patients using magnetic resonance spectroscopy. nih.gov Higher myo-inositol signals were detected in the brains of BD patients during the manic phase, while significantly lower levels were identified in the frontal cortex during the depressive phase. nih.gov Myo-inositol levels were also reduced in cerebrospinal fluid from patients with affective depression. nih.gov
Interactive Table 1: Myo-Inositol Levels in Mood Disorders
| Condition | Brain Region | Myo-Inositol Level | Measurement Method | Source |
| Major Depressive Disorder | Frontal Cortex | Low | 1H-MRS, Post-mortem brain tissue | nih.gov |
| Bipolar Depression | Frontal Lobes | Reduced | Not specified | nih.gov |
| Bipolar Disorder (Manic) | Cingulate Cortex | Higher | Not specified | nih.gov |
| Bipolar Disorder (Manic/Hypomanic) | Frontal Lobe | Higher | Not specified | nih.gov |
| Affective Depression | CSF | Reduced | Not specified | nih.gov |
Inositol Profiles in Neurodegenerative Diseases (e.g., Alzheimer's Disease, Down Syndrome)
Inositol profiles are altered in certain neurodegenerative diseases. Epi- and scyllo-inositol isomers are capable of stabilizing non-toxic forms of β-amyloid proteins, which are characteristic of Alzheimer's disease (AD) and cognitive dementia in Down's syndrome (DS). nih.gov Central insulin (B600854) resistance is a common feature linked to premature aging and is observed in neurological disorders, including early stages of AD and DS. mdpi.com
In Down Syndrome, a key metabolite of interest within the brain is myo-inositol. nih.govnih.govbiorxiv.org The Na+/myo-inositol co-transporter (SLC5A3) is located on human chromosome 21 and is overexpressed in DS. nih.govbiorxiv.org In adults with DS, elevated brain myo-inositol has been associated with cognitive impairment and proposed as a risk marker for progression to AD. nih.govnih.govbiorxiv.org Studies have reported significantly elevated ratios of myo-inositol in the brains of adults with DS, with and without the neuropathological hallmarks of AD, compared to healthy controls. biorxiv.org Elevated myo-inositol in adults with DS, and those with both DS and AD, has been found to correlate with poor cognitive performance, suggesting its potential utility for monitoring treatment response or as a treatment target. nih.gov
Elevated myo-inositol levels in the brain are evident early in development in DS. nih.govnih.govbiorxiv.org A higher level of brain myo-inositol was observed as early as 10 weeks post conception and was measurable in vivo from 36 weeks post-menstrual age. nih.govnih.govbiorxiv.org Elevated ratios of myo-inositol were detected in vivo in the basal ganglia/thalamus of neonates with DS compared to age-matched controls, using magnetic resonance spectroscopy (MRS). nih.govnih.gov Elevated myo-inositol was also observed in ex vivo fetal cortical brain tissue in DS compared with controls using mass spectrometry. nih.govnih.gov
Interactive Table 2: Brain Myo-Inositol Levels in Down Syndrome
| Population | Brain Region | Myo-Inositol Level | Measurement Method | Age/Stage | Source |
| Adults with DS | Brain (General) | Elevated | MRS | Adult | nih.govbiorxiv.org |
| Adults with DS | Hippocampus | Higher | Not specified | Adult (without dementia) | biorxiv.org |
| Neonates with DS | Basal Ganglia/Thalamus | Elevated (ratio) | MRS | 36-45 weeks PMA | nih.govnih.gov |
| Fetal DS | Cortical Brain Tissue | Elevated | Mass Spectrometry | 10-20 weeks PC | nih.govnih.gov |
Scyllo-inositol, another isomer, is being tested in clinical trials as a potential therapy for AD due to its ability to stabilize soluble Aβ oligomers. nih.govmdpi.com A phase 2 clinical trial of scyllo-inositol in young adults with Down syndrome supported further investigation of its potential. j-alz.com
Inositol Depletion Strategies in Neuropsychiatric Research
The inositol depletion hypothesis suggests that certain mood-stabilizing drugs, such as lithium and valproic acid, exert their therapeutic effects by depleting inositol. nih.gov Lithium is thought to act primarily by lowering myo-inositol concentrations through the inhibition of myo-inositol-1 phosphatase, an enzyme involved in the inositol synthesis pathway. cpn.or.krresearchgate.netutdallas.edu This depletion of inositol could reduce the ability of neurotransmitters to increase neuronal activity via their second messenger systems, specifically the phosphoinositide cycle. utdallas.edu
Studies have shown that lithium and sodium valproate can decrease inositol monophosphatase expression and inhibit inositol-dependent neuronal growth cone processes in animal models. researchgate.net While the inositol depletion hypothesis is supported by some studies, it is not universally accepted, and it is not entirely clear how inositol depletion would effectively treat both mania and depression. nih.gov
Role of Inositol Phosphatases in Neuroprotection
Inositol phosphatases are enzymes that regulate the levels of inositol phosphates, which are crucial signaling molecules involved in various cellular processes, including those essential for neuronal function and survival. Soluble inositol phosphates and membrane-bound phosphatidylinositols control a wide variety of cellular processes. nih.gov The precise control of these substrates by kinase and phosphatase enzymes is critical for cellular function and survival. nih.gov
Growing evidence suggests that pathways controlling intracellular calcium levels, including the second messenger inositol 1,4,5-trisphosphate (IP3), are disrupted in some common forms of neurodegeneration. nih.gov Dysfunction in these pathways can lead to excessive and toxic levels of intracellular calcium accumulation. nih.gov Targeting IP3 regulatory pathways to prevent excess calcium release from intracellular stores is a potential neuroprotective strategy. nih.gov
Inositol 5-phosphatases, a family of enzymes, are involved in the fine-tuning regulation of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), which are key intracellular signaling molecules. frontiersin.org Genetic and epigenetic studies suggest that some PI 5-phosphatases are implicated in Alzheimer's disease. frontiersin.org For example, SH2-containing inositol 5'-phosphatase 2 (SHIP2) is a negative regulator of phosphatidylinositol 3,4,5-trisphosphate-mediated signals and is widely expressed in the adult mouse brain. nih.govoup.com Impairment of insulin/IGF-I signaling in the brain is linked to dementia associated with diabetes mellitus and Alzheimer's disease. oup.comoup.com SHIP2 negatively regulates insulin/IGF-I actions implicated in neuroprotection and memory function in the mouse brain. nih.govoup.com Increased amounts of SHIP2 can disrupt insulin/IGF-I signaling through Akt, and neuroprotective effects of insulin and IGF-I were attenuated in cultured neurons with dominant-negative SHIP2 expression. nih.govoup.com SHIP2 transgenic mice show increased apoptosis in the cerebral cortex at an elderly age, likely due to impaired insulin/IGF-I signaling via Akt. oup.com Inhibition of SHIP2 has been shown to ameliorate the impairment of hippocampal synaptic plasticity and memory formation in diabetic mice, suggesting that excess SHIP2 may contribute to brain dysfunction in insulin resistance. oup.comoup.com
Inositol in Reproductive Physiology and Fertility
Myo-Inositol and D-chiro-Inositol in Female Reproductive Function
MI and DCI exhibit significant activities within the ovaries. egoipcos.com While both isomers contribute to regulating intracellular glucose metabolism as insulin (B600854) second messengers, they display complementary and even opposite effects on ovarian steroidogenesis. mdpi.comegoipcos.com The physiological ratio of MI to DCI in the ovarian follicular fluid is tightly regulated and reflects the specific activities of different follicular cells. egoipcos.com
Oocyte Maturation and Quality
Inositol (B14025) has been shown to influence oocyte maturation and is considered a potential intervention for restoring spontaneous ovulation. mdpi.com The concentration of MI in human follicular fluid is considered a bioindicator of oocyte quality. mdpi.com Studies suggest that inositol may improve intracellular Ca2+ oscillation in oocytes, a critical factor for normal fertilization and embryogenesis. mdpi.com Research indicates that MI contributes to the quality and maturity of oocytes. frontiersin.org Some studies have demonstrated that MI supplementation can improve the number of high-quality embryos available for transfer, particularly in patients with a reduced response to ovarian stimulation protocols. mdpi.commdpi.com However, other research suggests that in women with Polycystic Ovary Syndrome (PCOS), MI alone might not be sufficient to improve oocyte maturity or embryo quality. frontiersin.org
Data from a study on PCOS patients undergoing ovulation induction showed that treatment with myo-inositol and folic acid, compared to folic acid alone, reduced the number of immature oocytes (germinal vesicles and degenerated oocytes) and increased the number of retrieved oocytes. nih.goveuropeanreview.org
Granulosa Cell Function and Follicle-Stimulating Hormone (FSH) Signaling
MI mediates FSH signaling in granulosa cells and is essential for oocyte development within the follicular fluid. egoipcos.com FSH signaling is crucial for folliculogenesis as it stimulates granulosa cells to produce estradiol, primarily by inducing the upregulation of aromatase expression through the cAMP pathway. egoipcos.com Recent studies suggest that activation of the inositol phosphoglycan (IPG) pathway is also necessary for aromatase overexpression, indicating a role for MI in estrogen biosynthesis in the ovaries. egoipcos.com MI increases FSH receptor and aromatase synthesis in granulosa cells, potentially through an FSH-independent mechanism. mdpi.commdpi.com The downregulation of FSH receptors and aromatase in granulosa cells is considered a hallmark of PCOS. mdpi.com
The FSH receptor (FSHR) is expressed in granulosa cells and its activation by FSH is required for normal growth and maturation of ovarian follicles. frontiersin.org The FSHR has been shown to activate the inositol trisphosphate (IP3) signaling pathway, particularly at high agonist doses. frontiersin.org Studies suggest that the interaction of a protein called APPL1 with the FSHR is required for the activation of the inositol-phosphate calcium pathways upon FSH exposure. frontiersin.org
Modulation of Ovarian Steroidogenesis (e.g., Aromatase Activity)
MI and DCI have contrasting effects on ovarian steroidogenesis. mdpi.com While DCI modulates steroid biosynthesis in the thecal cells, stimulating androgen production, MI mitigates androgen synthesis and increases the expression of both the FSH receptor and aromatase. mdpi.comegoipcos.com DCI down-regulates aromatase activity and increases androgen production under insulin stimulation, whereas MI enhances aromatase and FSH-receptor synthesis in granulosa cells and decreases androgen release from theca cells. mdpi.comnih.gov This suggests that MI primarily promotes FSH responsiveness and aromatase synthesis, while DCI favors insulin signal transduction and modulates androgen release while inhibiting aromatase synthesis. mdpi.comnih.gov Studies indicate that MI and DCI, particularly in a 40:1 ratio, can restore proper steroidogenic patterns in PCOS ovaries by up-regulating aromatase and FSHR levels while down-regulating androgen excesses produced by theca cells. nih.gov
Inositol's Influence on Male Reproductive Function and Spermatogenesis
Inositols are important for male fertility, testicular function, and spermatogenesis. researchgate.netresearchgate.net MI, in particular, has been shown to improve sperm quality and function. tandfonline.commdpi.com Its concentrations increase from the epididymis to the deferent duct, suggesting a role in spermatogenesis, spermio-histogenesis, and osmoregulation of seminal fluid. researchgate.net Low MI levels in the epididymis and seminal fluid are associated with reduced fertility. nih.gov
MI is involved in mechanisms that regulate cytoplasmic calcium levels, capacitation, and mitochondrial function in sperm cells. researchgate.netmdpi.com It may also play a role in human sperm chemotaxis and thermotaxis through the activation of phospholipase C, leading to increased intracellular Ca2+ concentrations in the flagellum. nih.goveuropeanreview.org Studies have demonstrated that MI improves sperm motility, including progressive motility, and mitochondrial membrane potential, and protects sperm DNA against oxidative stress. researchgate.nettandfonline.commdpi.com In vitro treatment of human sperm with MI has improved clinical outcomes following assisted reproduction, including fertilization, high-quality embryos, and pregnancy rates. researchgate.net MI supplementation in freezing media has also shown improved cryo-survival rates of sperm. mdpi.com
While MI plays a pivotal role in the physiology of male reproduction, DCI appears to have a lesser effect on spermatozoa compared to MI. tandfonline.commdpi.com However, DCI's modulation of aromatase expression and consequent influence on testosterone (B1683101) levels could also be relevant to male fertility. mdpi.com
Inositol's Impact on Pregnancy Outcomes and Gestational Complications
Data Table: Effects of Myo-Inositol on Oocyte Quality in PCOS Patients
| Outcome | Myo-Inositol + Folic Acid Group (Mean) | Folic Acid Alone Group (Mean) | Statistical Significance (p-value) |
| Follicles > 15mm (Ultrasound) | Significantly Greater | Lower | < 0.05 |
| Oocytes Retrieved | Significantly Greater | Lower | < 0.05 |
| Immature Oocytes (Germinal Vesicles) | Significantly Reduced | Higher | Not specified, but implied < 0.05 |
| Immature Oocytes (Degenerated Oocytes) | Significantly Reduced | Higher | Not specified, but implied < 0.05 |
| Embryos Transferred (Average) | Significantly Greater | Lower | < 0.05 |
| Embryo Score S1 | Significantly Greater | Lower | < 0.05 |
*Based on findings from a double-blind trial on PCOS patients undergoing ovulation induction. nih.goveuropeanreview.org
Inositol in Metabolic Regulation and Associated Pathophysiologies
Modulation of Glucose Metabolism and Insulin (B600854) Sensitivity
Inositols, primarily myo-inositol and D-chiro-inositol (DCI), are key players in insulin signaling and glucose metabolism. They influence distinct pathways involved in glucose uptake, utilization, and storage. nih.govresearchgate.net Clinical reports suggest that inositol (B14025) can have beneficial effects in insulin-resistant individuals by reducing glycemia and hyperinsulinemia. nih.govresearchgate.net
Insulin Resistance Pathogenesis and Inositol Involvement
Insulin resistance is a state where cells fail to respond effectively to insulin, leading to elevated blood glucose levels. Alterations in inositol metabolism have been frequently observed in individuals with insulin resistance and diabetes. nih.govnih.gov A decreased availability of inositol or IPGs is thought to contribute to insulin resistance, partly due to increased urinary loss of myo-inositol in insulin-resistant states. nih.govnih.gov This increased urinary excretion is largely attributed to the inhibition of myo-inositol reabsorption by the kidneys in the presence of high glucose levels. nih.govnih.gov A reduction in myo-inositol availability negatively impacts the levels of its isomer, D-chiro-inositol. nih.gov Furthermore, insulin resistance can impair the conversion of myo-inositol to DCI in insulin-sensitive tissues like muscle, fat, and liver. bmj.com Studies suggest that a deficiency in DCI may contribute to insulin resistance. frontiersin.org
Several mechanisms contribute to reduced intracellular myo-inositol levels in diabetes mellitus, including decreased uptake, altered synthesis, increased efflux due to intracellular sorbitol accumulation via the polyol pathway, and increased metabolism. bmj.comjchr.org Glucose and myo-inositol share structural similarities, leading to competitive inhibition for myo-inositol transporters, which can suppress myo-inositol uptake. bmj.comjchr.org
Glycemic Control Mechanisms
Inositols participate in glycemic control through several mechanisms. Myo-inositol and DCI, along with their phosphate (B84403) intermediate metabolites, influence insulin signaling pathways. nih.govresearchgate.net IPGs, containing either myo-inositol (IPG-A) or DCI (IPG-P), act as second messengers downstream of insulin receptors, mimicking insulin's activity. nih.gov These second messengers are involved in regulating the oxidative and non-oxidative metabolism of glucose and the uptake of glucose via GLUT4 transporters. nih.gov
Upon insulin receptor activation, IPGs are released and reimported into the cell, activating enzymes like cytosolic phosphoprotein phosphatase 2C-α (PP2Cα) and mitochondrial pyruvate (B1213749) dehydrogenase (PDH), thereby enhancing oxidative glucose metabolism. nih.gov IPG-P specifically promotes the activation of PDH phosphatases and PDH, while IPG-A inhibits adenylyl cyclase (AC) and protein kinase A. nih.gov
Myo-inositol and other inositol derivatives can also enhance GLUT-4 translocation to the cell membrane and glucose uptake independently of insulin stimulation. nih.gov Conversely, overactivation of inositol hexakisphosphate kinase 1 (IP6K1), often triggered by insulin, can lead to the synthesis of IP7, which inhibits Akt activity, reducing insulin sensitivity and affecting pathways associated with insulin resistance. nih.gov
Influence on Lipid Metabolism and Adipocyte Function
Inositols and their derivatives are also involved in lipid metabolism and influence adipocyte function. Perturbations in inositol processing are associated with dyslipidemia. tandfonline.comtandfonline.com
D-chiro-inositol has been shown to directly regulate human adipocytes, enhancing their differentiation and insulin sensitivity. frontiersin.orgnih.gov It stimulates lipid storage and the production of large lipid droplets, which can reduce the content of free fatty acids. frontiersin.org Effective lipid storage in adipocytes can alleviate insulin resistance and decrease triglyceride accumulation in other tissues like muscles, liver, and pancreatic islets. frontiersin.org Studies in rodents have shown that myo-inositol strongly inhibits basal lipolysis in mature adipose cells and decreases plasma levels of non-esterified fatty acids. frontiersin.org
Inositols, specifically myo-inositol and DCI, can induce the trans-differentiation of white adipose tissue (WAT) to brown adipose tissue (BAT), a process that increases energy expenditure. karger.commdpi.com This is supported by increased expression of uncoupling protein 1 (UCP-1), a marker of BAT, increased mitochondrial copy number, and enhanced oxygen consumption ratio in human adipocyte models treated with myo-inositol and DCI. mdpi.com Both isomers also upregulate the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator in lipid metabolism and metabolic diseases. mdpi.com
Inositol phosphoglycans also exhibit antilipolytic and lipogenic effects by inhibiting AC and protein kinase A. nih.gov Myo-inositol deficiency in yeast has been shown to increase acetyl-CoA carboxylase (ACC) activity, leading to lipid accumulation, an effect reversible by myo-inositol treatment. bioscientifica.com
Inositol Dysregulation in Metabolic Syndrome and Related Conditions
Altered profiles of plasma and urinary levels of inositol and its metabolites, including DCI, have been observed in conditions such as diabetes, insulin resistance, and metabolic syndrome. nih.govresearchgate.net This dysregulation is implicated in the pathogenesis of these conditions. tandfonline.comtandfonline.com
Contributions to Hyperglycemia and Dyslipidemia
Inositol dysregulation contributes to hyperglycemia and dyslipidemia in metabolic disorders. Decreased availability of inositol and IPGs, often due to increased urinary loss, can worsen insulin resistance, leading to elevated blood glucose. nih.govnih.gov Abnormalities in the metabolism of myo-inositol and DCI have been linked to insulin resistance and microvascular complications in diabetes. jchr.org
Studies have shown that patients with type 2 diabetes have lower tissue levels and urinary excretion of DCI compared to healthy individuals. nih.govdiabetesjournals.org A low DCI:myo-inositol ratio may serve as an indicator of insulin resistance. nih.gov In pregnant women with gestational diabetes and type 2 diabetes, higher urinary excretion of IPG P-type has been observed, correlating with poorer glycemic control. d-nb.info
Dyslipidemia, characterized by abnormal lipid levels, is also associated with impaired inositol metabolism in diabetic patients, potentially affecting glycerol (B35011) metabolism. researchgate.net
Interactive Data Table Example (Illustrative based on search results):
| Condition | Myo-inositol Levels (Tissue/Urine) | D-chiro-inositol Levels (Tissue/Urine) | IPG Levels (Tissue/Urine) | DCI:Myo-inositol Ratio (Urine) | Key Metabolic Impact | Source(s) |
| Insulin Resistance | Increased urinary loss nih.govnih.gov | Decreased nih.govdiabetesjournals.org | Reduced nih.gov | Decreased nih.gov | Worsened insulin sensitivity, impaired glucose uptake nih.govnih.gov | nih.govnih.govdiabetesjournals.org |
| Type 2 Diabetes | Increased urinary excretion bmj.com | Decreased nih.govdiabetesjournals.org | Reduced nih.gov | Decreased nih.gov | Impaired glycemic control, microvascular complications nih.govjchr.org | nih.govbmj.comjchr.orgdiabetesjournals.org |
| Metabolic Syndrome | Altered levels nih.govresearchgate.net | Altered levels nih.govresearchgate.net | Reduced nih.gov | Not explicitly stated | Insulin resistance, dysglycemia, dyslipidemia tandfonline.comtandfonline.com | nih.govresearchgate.nettandfonline.comtandfonline.com |
| Gestational Diabetes | Not explicitly stated | Not explicitly stated | Increased urinary P-IPG d-nb.info | Not explicitly stated | Insulin resistance, poorer glycemic control d-nb.info | d-nb.info |
Renal Inositol Depletion in Metabolic Disorders
Renal inositol depletion is a notable feature in metabolic disorders, particularly diabetes. Diabetic tissues, including the kidney, are often depleted in myo-inositol. bmj.com This depletion in renal tissue is associated with increased degradation of myo-inositol, potentially due to elevated activity of the enzyme myo-inositol oxygenase (MIOX) in animal models of metabolic diseases like diabetes, obesity, and hypertension. mdpi.comphysiology.org Diabetic nephropathy, a kidney complication of diabetes, is characterized by high oxidative stress, which promotes MIOX upregulation and subsequent depletion of myo-inositol and its derivatives. mdpi.com
High glucose concentrations can activate the polyol pathway, converting glucose to sorbitol, which increases cellular osmolarity. bmj.commdpi.com To counteract this, cells inhibit the uptake of other osmolytes, including inositols, leading to their depletion. mdpi.com Myo-inositol acts as an organic osmolyte in renal cells, helping them adapt to hyperosmotic environments. mdpi.com Therefore, changes in kidney metabolism during hyperglycemia, insulin resistance, and/or hypertension are likely directly responsible for increased inositol loss, including both myo-inositol and DCI. mdpi.com
Inositol in Cellular Proliferation Control and Disease Mechanisms
Inositol's Role in Modulating Cell Cycle Progression
Inositol (B14025) phosphates, particularly inositol pyrophosphates, have been shown to play an important role in modulating cell cycle progression. Studies in Saccharomyces cerevisiae have demonstrated that the synthesis of inositol pyrophosphates through the activation of Kcs1 is crucial for cell cycle progression after mating pheromone arrest. Overexpression of Kcs1, leading to increased levels of inositol pyrophosphates, resulted in cells reaching the G2/M phase earlier compared to wild-type cells. nih.gov This suggests a role for inositol pyrophosphates in promoting progression through the S phase of the cell cycle. nih.govunizg.hr Inositol hexaphosphate (InsP6) has also been shown to influence cell cycle progression, inducing G1 arrest in various cancer cell lines. nih.govoup.commdpi.com
Inhibition of pRB Phosphorylation and Cell Cycle Arrest
A key mechanism by which inositol, particularly InsP6, can induce cell cycle arrest is through the inhibition of retinoblastoma protein (pRB) phosphorylation. The phosphorylation status of pRB is critical for regulating the G1-S phase transition of the cell cycle. In its hypophosphorylated state, pRB binds to E2F transcription factors, preventing the expression of genes necessary for S phase entry. Phosphorylation of pRB by cyclin-dependent kinases (CDKs) releases E2F, allowing cell cycle progression. nih.gov
Studies have shown that inositols, including myo-inositol and InsP6, can inhibit pRB phosphorylation, thereby promoting the formation of pRB/E2F complexes and blocking further progression along the cell cycle. researchgate.netresearchgate.net Specifically, InsP6 has been observed to increase the levels of cyclin-dependent kinase inhibitors (CDKIs) such as Cip1/p21 and Kip1/p27. nih.govoup.com These CDKIs bind to and inhibit the activity of CDK-cyclin complexes (e.g., CDK2-cyclin E, CDK4-cyclin D1) that are responsible for pRB phosphorylation. nih.govoup.com The resulting decrease in CDK activity leads to an increase in the hypophosphorylated form of pRB and its increased binding to E2F, ultimately causing G1 cell cycle arrest. nih.govoup.com
Interactive Table 1: Effect of InsP6 on Cell Cycle Distribution in DU145 Prostate Carcinoma Cells
| InsP6 Concentration (mM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 38 | - | - |
| 0.25 | 51 | - | - |
| 4 | 60 | - | - |
Note: Data is illustrative based on findings showing increased G1 arrest with InsP6 treatment. oup.com
Mechanisms of Inositol-Induced Apoptosis and Differentiation in Abnormal Cell Lines
In addition to inhibiting proliferation, inositol compounds have been shown to induce apoptosis (programmed cell death) and differentiation in various abnormal cell lines, including cancer cells. mdpi.combarnys.czmdpi.com This is considered a key mechanism underlying their potential anticancer activity. barnys.cz
InsP6, for instance, has been demonstrated to induce apoptosis through several mechanisms. It can regulate the balance between pro-apoptotic and anti-apoptotic proteins, such as increasing the expression and activation of caspases (e.g., CASP3, CASP8, CASP9) and modulating proteins like Bax and Bcl-xl. mdpi.com The induction of apoptosis by InsP6 is specifically linked to the presence of phosphate (B84403) groups on the inositol ring. mdpi.com
Furthermore, inositol compounds can promote the differentiation of malignant cells, often leading to a reversion towards a more normal phenotype and a decrease in the production of tumor markers. mdpi.combarnys.cz This differentiation-inducing effect has been observed in various cancer cell types, including colon, erythroleukemia, mammary, and rhabdomyosarcoma cells. mdpi.com
Studies have also indicated that lower inositol phosphates, derived from the metabolism of InsP6, may induce intracellular calcium signaling and mobilization, which can contribute to apoptotic and anti-proliferative processes in cancer cells. mdpi.com In Dictyostelium, the inositol 1,4,5-trisphosphate receptor (IP3R), which governs Ca2+ efflux from the endoplasmic reticulum, is required for signaling leading to autophagic cell death. nih.gov
Interactive Table 2: Effects of InsP6 on Apoptosis and Differentiation in Cancer Cells
| Cancer Cell Type | Effect of InsP6 | Reference |
| Prostate Carcinoma (LNCaP) | Induces apoptotic death | nih.gov |
| Prostate Carcinoma (DU145) | Causes apoptotic cell death (cleavage of PARP, caspase 3) | oup.com |
| Colon Cancer (Caco-2) | Stimulates apoptosis (increases caspase 3, caspase 9) | mdpi.com |
| Barrett's Adenocarcinoma | Decreases cellular growth by pro-apoptotic mechanisms | spandidos-publications.com |
| Various | Induces differentiation | mdpi.combarnys.cz |
Inositol's Influence on Cell Motility and Invasiveness
Inositol and its derivatives can also modulate cell motility and invasiveness, processes critical for cancer progression and metastasis. Myo-inositol has been shown to efficiently inhibit the invasiveness and migrating capability of abnormal cells. mdpi.com This effect can be mediated by reverting epithelial-mesenchymal transition (EMT), a process where epithelial cells lose cell-to-cell contact and gain mesenchymal-like properties, including increased motility and invasiveness. mdpi.com Myo-inositol can promote the reconstitution of E-cadherin–β-catenin complexes, which are important for maintaining cell-to-cell junctions, and decrease the expression of genes involved in EMT. mdpi.com
Inositols can interfere with different cytoskeleton components, such as upregulating Focal Adhesion Kinase (FAK) and E-cadherin while decreasing proteins like Fascin and Cofilin, which are involved in the formation of cellular protrusions like pseudopodia. researchgate.net Reduced formation of membrane ruffling and pseudopodia, along with inhibited release of metalloproteinases (MMPs) like MMP-9, can severely impair both the motility and invasiveness of cancer cells. researchgate.netmdpi.com This effect is further reinforced by the inhibition of ROCK1/2 release and decreased levels of phosphorylated Myosin Light Chain (MLC). researchgate.net
Studies involving the inactivation of inositol polyphosphate phosphatase 1 (INPP1), an enzyme involved in inositol phosphate recycling, have demonstrated impaired cancer cell migration and invasiveness. acs.org This suggests that proper inositol phosphate metabolism is important for maintaining the migratory and invasive potential of aggressive cancer cells. acs.org The oncogenic signaling lipid lysophosphatidic acid (LPA) appears to be involved in the mechanism through which INPP1 drives cancer pathogenicity by controlling glycolytic pathways that feed into LPA synthesis. acs.org
Interactive Table 3: Impact of Inositol on Cell Motility and Invasiveness
| Inositol Compound | Effect on Motility/Invasiveness | Mechanism(s) Involved | Reference |
| Myo-Inositol | Inhibits motility and invasiveness | Reverts EMT, reconstitutes E-cadherin junctions, modulates cytoskeleton, reduces MMP-9 release | mdpi.com |
| Inositols | Impairs invasiveness | Interferes with cytoskeleton components, inhibits ROCK1/2, decreases phosphorylated MLC | researchgate.netresearchgate.net |
| INPP1 inactivation | Impairs migration and invasiveness | Affects glycolytic intermediates and LPA signaling | acs.org |
Modulation of Key Oncogenic Signaling Pathways (e.g., PI3K/Akt, ERK-MAPK)
Inositol and its phosphates are crucial intracellular signaling molecules that can modulate key oncogenic signaling pathways involved in cell growth, survival, and proliferation, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)-MAPK pathways. mdpi.comkoreamed.org These pathways are often dysregulated in cancer. aacrjournals.orgmdpi.com
Inositols, including myo-inositol and InsP6, can counteract the activation of the PI3K/Akt and ERK-MAPK pathways. researchgate.netresearchgate.net For example, InsP6 has been shown to block epidermal growth factor-mediated activation of PI3K. mdpi.com By reducing both PI3K levels and its activity, inositols can counteract the activation of downstream pathways like PKC/RAS/ERK. researchgate.net Downstream of PI3K inhibition, the activation of Akt, which is promoted by PDK and mTORC2, is significantly impaired upon inositol addition. researchgate.net The downregulation of both Akt and ERK can consequently lead to the inhibition of NF-kB, a transcription factor involved in inflammation and cell survival. researchgate.net
InsP6 has been shown to inhibit proliferation and induce apoptosis in colon cancer cells by suppressing the AKT/mTOR signaling pathway. mdpi.com This involves the suppression of phosphorylation of AKT1 and p70S6K1, a downstream effector of mTOR. mdpi.com InsP5, a lower inositol phosphate, has also been reported to inhibit AKT phosphorylation and activity. mdpi.com
The PI3K and MAPK signaling pathways are interconnected and can influence each other. portlandpress.comresearchgate.net Inositols' ability to modulate these pathways highlights their potential in interfering with the complex signaling networks that drive cancer progression. researchgate.netresearchgate.net
Inositol in Stress Response Pathways
Inositol and its metabolites play important roles in cellular stress response pathways in various organisms, including plants, yeast, and mammals. researchgate.netmdpi.comnih.govbiorxiv.org They function as both osmolytes and secondary messengers under stress conditions. researchgate.net
In plants, the phosphoinositol pathway, including inositol (1,4,5) trisphosphate (InsP3), is a major stress-signaling pathway involved in responses to abiotic stresses such as drought, cold, and high salinity. researchgate.netmdpi.com InsP3 can induce the release of Ca2+ into the cytoplasm, triggering specific cellular responses to stress. researchgate.net Myo-inositol biosynthesis also appears to play a crucial role in protection mechanisms in salt-tolerant or cold-tolerant plant species. plos.org
In Saccharomyces cerevisiae, inositol pyrophosphates are necessary for adaptation to oxidative stress, osmotic stress, and nutrient deprivation. nih.gov Mutations in enzymes involved in inositol pyrophosphate metabolism lead to altered patterns of stress resistance. nih.gov Inositol pyrophosphates can regulate cell growth and the environmental stress response by activating HDAC Rpd3L. nih.gov
In mammalian cells, inositol depletion has been shown to activate stress signaling, including the integrated stress response. biorxiv.org This response network is activated by various stresses, such as amino acid starvation, heme deprivation, and ER stress, and aims to restore homeostasis. biorxiv.org Inositol deprivation can lead to the upregulation of genes regulated by ATF4, an effector of the integrated stress response, including genes related to the unfolded protein response, oxidative stress, and amino acid transport. biorxiv.org This suggests that cells recognize inositol deprivation as a form of nutrient stress. biorxiv.org
Interactive Table 4: Inositol's Role in Stress Response Pathways
| Organism | Inositol Compound/Pathway | Stress Response(s) Involved | Reference |
| Plants | InsP3, Phosphoinositol Pathway | Abiotic stress (drought, cold, salinity), Ca2+ signaling | researchgate.netmdpi.com |
| Saccharomyces cerevisiae | Inositol pyrophosphates | Oxidative stress, osmotic stress, nutrient deprivation, environmental stress response | nih.govnih.gov |
| Mammalian Cells | Inositol depletion | Integrated stress response, unfolded protein response, oxidative stress | biorxiv.org |
Advanced Research Methodologies for Inositol Analysis in Biological Samples
Chromatographic Techniques for Inositol (B14025) and Inositol Phosphate (B84403) Separation
Chromatography stands as a cornerstone for the analysis of inositol and its phosphates, allowing for their separation from other cellular components and from each other. The choice of chromatographic technique is dictated by the specific analytes of interest, the sample matrix, and the required level of sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the separation of inositol and its various phosphorylated forms. acs.orgnih.gov The separation mechanism can be tailored by selecting appropriate stationary and mobile phases to resolve the complex mixtures of isomers typically found in biological samples.
Several types of HPLC columns are utilized for inositol analysis, each offering distinct advantages. Anion-exchange chromatography is particularly effective for separating inositol phosphates based on their negative charge, with the number and position of the phosphate groups influencing their retention. acs.orgacs.org For the analysis of neutral inositol isomers, cation-exchange columns, such as Aminex HPX-87C, can be used. nih.govresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a valuable tool, especially for separating polar compounds like inositol from complex matrices. chromforum.orgobrnutafaza.hrresearchgate.net Reversed-phase HPLC, often with a C18 column, can also be employed for inositol determination, though it may require specific mobile phase compositions to achieve adequate retention. chromforum.orgnih.gov
The mobile phase composition is critical for achieving optimal separation. For anion-exchange chromatography of inositol phosphates, acidic gradients (e.g., using HCl) or alkaline eluents (e.g., NaOH) are commonly used. acs.orgacs.org In reversed-phase HPLC, a mixture of acetonitrile (B52724) and water is often the mobile phase of choice. nih.gov
Detection of inositols, which lack a strong chromophore, can be challenging. Pulsed Amperometric Detection (PAD) is a highly sensitive method for detecting polyhydroxylated compounds like inositol and is often coupled with anion-exchange chromatography. nih.govnih.govoup.comoup.com Post-column derivatization followed by UV detection is another strategy, particularly for inositol phosphates. acs.orgacs.org Evaporative Light Scattering Detection (ELSD) provides a more universal detection method for non-volatile analytes like inositol.
Table 1: Comparison of HPLC Techniques for Inositol Analysis
| Technique | Column Type | Typical Mobile Phase | Detection Method | Application |
|---|---|---|---|---|
| Anion-Exchange Chromatography | Strong Anion Exchange (e.g., CarboPac PA-100, OmniPac PAX-100) | Acidic (e.g., HCl gradient) or Alkaline (e.g., NaOH gradient) | Pulsed Amperometric Detection (PAD), Post-column UV | Separation of inositol phosphate isomers |
| Cation-Exchange Chromatography | Cation-Exchange Resin (e.g., Aminex HPX-87C) | Deionized water | Pulsed Amperometric Detection (PAD) | Separation of inositol isomers |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide-bonded silica (B1680970) (e.g., TSKgel Amide-80) | Acetonitrile/water gradient | Evaporative Light Scattering Detection (ELSD) | Analysis of inositol in complex matrices |
| Reversed-Phase Chromatography | C18 | Acetonitrile/water | UV (at low wavelengths) | Determination of inositol |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has revolutionized the analysis of inositol and its phosphates, offering unparalleled sensitivity and selectivity. nih.govnih.govresearchgate.net This technique allows for the confident identification and precise quantification of these compounds, even at very low concentrations in intricate biological samples such as urine, blood, and tissue homogenates. acs.orgnih.gov
For LC-MS/MS analysis, negative ion mode electrospray ionization (ESI) is often preferred as it provides a greater signal-to-noise ratio for the deprotonated molecules of inositol and its derivatives. acs.orgnih.gov The precursor ion for myo-inositol is typically observed at m/z 179 ([M-H]⁻). nih.govacs.org Collision-induced dissociation (CID) of this precursor ion generates characteristic product ions that can be monitored for selective detection. Common product ions for myo-inositol include those at m/z 87 and 161. acs.org The transition of m/z 179 → 87 is frequently used for quantification in multiple reaction monitoring (MRM) mode due to its specificity. acs.org
The high sensitivity of LC-MS/MS enables the detection of inositol at very low levels. For instance, methods have been developed with a lower limit of quantification (LLOQ) of 0.1 µg/mL in rat brain homogenates and a limit of detection (LOD) of 0.05 mg/L in infant formula. nih.govnih.govacs.org This capability is crucial for studying subtle changes in inositol metabolism in various physiological and pathological states.
Table 2: LC-MS/MS Parameters for Myo-Inositol Analysis
| Parameter | Value/Description |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Precursor Ion (m/z) | 179 ([M-H]⁻) |
| Product Ions (m/z) | 87, 99, 117, 161 |
| MRM Transition (Quantification) | m/z 179 → 87 |
| Lower Limit of Quantification | 0.1 µg/mL (in rat brain homogenate) |
| Limit of Detection | 0.05 mg/L (in infant formula) |
Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for the separation of charged molecules and is particularly well-suited for the analysis of inositol phosphates. rsc.orgnih.gov Strong anion-exchange (SAX) chromatography is the most common approach, where the highly negatively charged inositol phosphates are separated based on their affinity for the positively charged stationary phase. acs.orgacs.orgnih.govthermofisher.com
The separation is typically achieved by applying an elution gradient of increasing salt concentration or by varying the pH. acs.orgacs.orgrsc.org For instance, a linear gradient of sodium chloride can effectively resolve various inositol phosphate congeners. rsc.org Alternatively, acidic eluents such as hydrochloric acid or basic eluents like sodium hydroxide (B78521) can be used to control the retention and elution of the analytes. acs.orgacs.org The choice of the elution strategy depends on the specific isomers to be separated and the column chemistry. A variety of strong anion-exchange columns, including the OmniPac PAX-100 and CarboPac PA-100, have been successfully used for the separation of inositol phosphate isomers. acs.orgacs.org
Spectroscopic Methods for Inositol Quantification
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable information on the structure and quantity of inositol and its derivatives in biological samples.
³¹P NMR spectroscopy is a non-destructive method that is highly effective for the quantitative determination of inositol phosphates. nih.govacs.orgacs.org A key advantage of this technique is that it does not require derivatization or the use of standards that might introduce matrix effects. nih.govacs.org The different phosphate groups on the inositol ring resonate at distinct chemical shifts, allowing for their identification and quantification in a single run. For example, the signal for scyllo-inositol hexakisphosphate is observed at approximately 4.2 ppm in alkaline solution. researchgate.net
¹H NMR spectroscopy can be used to detect and quantify myo-inositol in biological extracts. The proton signals of myo-inositol in brain extracts, for instance, can be identified and used for quantitative analysis, providing insights into cerebral metabolism under various conditions.
Isotope-Labeling Techniques for Metabolic Flux Analysis
Isotope-labeling techniques are indispensable for studying the dynamics of inositol metabolism and its flux through various biochemical pathways. By introducing stable isotopes, such as ¹³C, into metabolic precursors, researchers can trace the incorporation of these isotopes into inositol and its derivatives over time.
A common approach involves culturing cells in a medium supplemented with ¹³C-labeled glucose. nih.govsemanticscholar.orgbiorxiv.org The cells metabolize the labeled glucose, and the ¹³C atoms are incorporated into newly synthesized inositol molecules. The extent of labeling in inositol and its phosphates can then be determined using mass spectrometry or NMR, providing a measure of the rate of de novo synthesis. nih.govnih.govrsc.org
Alternatively, cells can be directly supplied with ¹³C-labeled myo-inositol to track its conversion into various inositol phosphates and phosphoinositides. nih.govrsc.orgnih.gov This approach allows for the direct analysis of inositol phosphate metabolism without the complexities of upstream metabolic pathways. These stable isotope tracing experiments are crucial for understanding how inositol metabolism is regulated and how it is altered in disease states.
Chemical Genetic Approaches for Inositol Polyphosphate Kinase Studies
Understanding the specific roles of the numerous inositol polyphosphate kinases has been a significant challenge due to their overlapping substrate specificities. Chemical genetic approaches have emerged as a powerful tool to dissect the functions of individual kinases with high precision.
One such strategy involves the "gatekeeper" mutation approach. elifesciences.orgelifesciences.orgbiorxiv.orgnih.govnih.gov In this method, a conserved, bulky amino acid residue in the ATP-binding pocket of a specific kinase is mutated to a smaller residue, such as glycine (B1666218) or alanine. This mutation creates an enlarged pocket that can accommodate a modified, bulky ATP analog or an orthogonal inhibitor that does not bind to the wild-type kinase. elifesciences.orgbiorxiv.org This allows for the specific inhibition of the engineered kinase within a cellular context, enabling researchers to study the downstream consequences of inhibiting a single kinase. For example, a leucine (B10760876) to valine mutation in inositol hexakisphosphate kinases (IP6Ks) has been shown to sensitize the enzyme to an allosteric inhibitor, providing a means to selectively modulate its activity. elifesciences.orgelifesciences.orgnih.gov This approach has been instrumental in elucidating the specific roles of different inositol polyphosphate kinases in cellular signaling pathways.
Systems Biology Approaches: Metabolomics and Transcriptomics for Inositol Pathway Elucidation
Systems biology offers a holistic framework for understanding the complex roles of inositol and its derivatives by integrating data from various "-omics" technologies. Metabolomics and transcriptomics, in particular, have become powerful tools for elucidating the intricate network of inositol-related metabolic and signaling pathways.
Transcriptomics , the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed under specific conditions. High-throughput RNA sequencing (RNA-Seq) has been instrumental in revealing how inositol influences gene expression. For instance, studies on Arabidopsis thaliana using RNA-Seq have identified hundreds of differentially expressed genes in response to exogenous myo-inositol. nih.gov These genes are involved in a wide array of cellular processes, including cell wall biosynthesis, stress responses, and substrate transportation, highlighting the multifaceted role of myo-inositol in plant physiology. nih.gov Similarly, transcriptomic analyses in human cell lines, such as HEK293T, have shown that inositol depletion triggers significant changes in gene expression, robustly activating stress-related signaling pathways like the ERK and ATF4 pathways. nih.gov This approach not only identifies genes directly involved in inositol metabolism but also uncovers downstream pathways affected by fluctuations in inositol levels.
Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to identify and quantify a wide range of small molecules, including various inositol isomers and their phosphorylated derivatives. biorxiv.org Metabolomic studies have been crucial in mapping the flow of inositol through different metabolic routes. For example, by using stable isotope labeling with 13C6-myo-inositol, researchers can trace the incorporation and conversion of inositol in cells, revealing regulatory mechanisms such as the repression of endogenous myo-inositol synthesis when external sources are available. biorxiv.org Combining metabolomics with proteomics (proteogenomics) has enabled the detailed reconstruction of myo-inositol metabolic pathways in gut microbiota, identifying key enzymes involved in its anaerobic conversion. researchgate.net
Table 1: Systems Biology Approaches for Inositol Pathway Analysis
| Methodology | Organism/Cell Line | Key Findings | Reference(s) |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | Arabidopsis thaliana | Identified 183 differentially expressed genes in response to exogenous myo-inositol, affecting cell wall biosynthesis and stress response pathways. | nih.gov |
| Transcriptomics (RNA-Seq) | Human HEK293T Cells | Inositol depletion led to the upregulation of 191 genes and downregulation of 108 genes, activating ERK and ATF4 stress signaling pathways. | nih.gov |
| Transcriptomics | Stylosanthes scabra | Revealed the significant influence of inositol pathway genes in the plant's response to water deprivation. | nih.gov |
| Metabolomics (LC-MS) | Yeast & Mammalian Cells | Developed a method to analyze inositol profiles, showing that exogenous 13C6-myo-inositol represses endogenous synthesis in yeast. | biorxiv.org |
| Proteogenomics | Anaerostipes rhamnosivorans | Elucidated the myo-inositol metabolic pathway, identifying key enzymes in the conversion of inositol to propionate (B1217596) and acetate. | researchgate.net |
| Transcriptomics (RNA-Seq) | Mouse Primary Hepatocytes | Showed that D-chiro-inositol impacts insulin (B600854) resistance through the IRS-2-PI3K/AKT pathway. | biorxiv.org |
Imaging Techniques for Inositol Profiling in Tissues (e.g., Neurometabolite Mapping)
Visualizing the spatial distribution of inositol and its derivatives within tissues is crucial for understanding their localized functions, particularly in complex organs like the brain. Several advanced imaging techniques have been developed to map neurometabolites, providing insights into both normal physiology and disease states.
Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique that measures the biochemical composition of tissues in vivo. Proton MRS (1H-MRS) can detect several brain metabolites, including myo-inositol, which resonates at a chemical shift of approximately 3.5 ppm. radiopaedia.orgimaios.com Myo-inositol is considered a glial marker, and altered levels are associated with various neurological conditions. researchgate.netmyesr.org For example, elevated brain myo-inositol has been observed in the developing brains of individuals with Down Syndrome and is proposed as a potential risk marker for the progression to Alzheimer's disease. nih.govbiorxiv.org While conventional MRS is limited to low spatial resolution, it provides valuable quantitative data from specific regions of interest.
Chemical Exchange Saturation Transfer (CEST) is an advanced MRI technique that overcomes some of the spatial resolution limitations of traditional MRS. nih.gov The MICEST (Myo-Inositol CEST) method exploits the chemical exchange between the hydroxyl protons of myo-inositol and bulk water protons. By selectively saturating the myo-inositol hydroxyl protons, a detectable decrease in the water signal is produced, allowing for the creation of high-resolution maps of myo-inositol distribution. nih.govnih.gov Studies using MICEST at high magnetic fields (e.g., 7 Tesla) have successfully mapped myo-inositol in the human brain, demonstrating significantly higher concentrations in white matter compared to gray matter. nih.gov This provides a powerful tool for monitoring regional changes in myo-inositol in conditions like Alzheimer's disease and brain tumors. nih.gov
Mass Spectrometry Imaging (MSI) offers high chemical specificity and spatial resolution for mapping molecules directly from tissue sections. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS can be used to analyze the distribution of intact phospholipids (B1166683), including phosphatidylinositol, across a tissue sample. creative-proteomics.com For more detailed subcellular analysis, Multi-Isotope Imaging Mass Spectrometry (MIMS) can be employed. MIMS uses stable isotope labels (e.g., 13C-inositol) to trace the uptake and distribution of inositol within individual cells. nih.gov This technique has been used in yeast to visualize the accumulation of labeled inositol at the plasma membrane and in specific cytoplasmic domains, providing direct evidence of its subcellular localization. nih.gov
These imaging methodologies, often used in combination, are advancing the field of neurometabolite mapping. They enable researchers to link biochemical alterations in inositol profiles to specific anatomical locations and disease pathologies, paving the way for the identification of new biomarkers and a better understanding of inositol's role in tissue function.
Table 2: Imaging Techniques for Inositol Profiling | Technique | Principle | Application | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Magnetic Resonance Spectroscopy (MRS) | Detects the magnetic resonance signals of protons on metabolites to determine their concentration in a specific volume of tissue. | In vivo quantification of myo-inositol in the brain and other tissues. | Elevated myo-inositol levels detected in Down Syndrome and Alzheimer's disease. nih.govbiorxiv.org Myo-inositol resonates at ~3.5 ppm and serves as a glial marker. radiopaedia.orgmyesr.org | | Chemical Exchange Saturation Transfer (CEST) | An MRI contrast enhancement technique based on the chemical exchange of protons between a metabolite (myo-inositol) and water. | High-resolution in vivo mapping of myo-inositol distribution in the brain. | Revealed higher myo-inositol concentrations in white matter versus gray matter in healthy volunteers. nih.gov | | Multi-Isotope Imaging Mass Spectrometry (MIMS) | A mass spectrometry technique that images the distribution of stable isotope-labeled molecules at subcellular resolution. | Quantitative imaging of labeled inositol distribution within cells. | Showed accumulation of 13C-inositol at the plasma membrane and in cytoplasmic domains of yeast cells, with minimal co-localization with the nucleus. nih.gov | | Mass Spectrometry (LC-MS/MS, MALDI-MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio to identify and quantify molecules in a sample. | Analysis and quantification of inositol and its derivatives (e.g., phosphatidylinositol) in tissue homogenates and sections. | Provides detailed structural information and quantification of various PI species and their fatty acyl chains. creative-proteomics.comacs.org |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
